molecular formula C16H20N4O3 B5641068 ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate

ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate

Cat. No. B5641068
M. Wt: 316.35 g/mol
InChI Key: YZOPPHDBIVYYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds like oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, a phenyl group, and a piperazinecarboxylate group. The oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .


Chemical Reactions Analysis

The general experimental procedure for the synthesis of 1,2,4-oxadiazoles is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate:

Anticancer Activity

Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate has shown promising results in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa, HCT-116, and MCF-7 . The compound’s mechanism involves inducing apoptosis and disrupting cellular proliferation, making it a potential candidate for developing new anticancer therapies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Research has highlighted its effectiveness in combating bacteria such as Xanthomonas oryzae, which causes rice bacterial leaf blight . Its broad-spectrum activity makes it a valuable asset in developing new antimicrobial agents to address resistant strains.

Agricultural Applications

Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate has been explored for its potential in agricultural applications. It has demonstrated nematocidal activity against plant-parasitic nematodes and antifungal properties against pathogens like Rhizoctonia solani . These properties suggest its utility in developing eco-friendly pesticides and fungicides to protect crops and enhance agricultural productivity.

Anticonvulsant Activity

Research has indicated that this compound possesses anticonvulsant properties, making it a potential candidate for treating epilepsy and other seizure disorders . Its ability to modulate neurotransmitter activity in the brain could lead to the development of new anticonvulsant medications with improved efficacy and safety profiles.

Cardiovascular Therapeutics

Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate has been investigated for its potential in cardiovascular therapeutics. Studies have shown that it can act as a vasodilator, helping to relax blood vessels and improve blood flow . This property makes it a promising candidate for developing treatments for hypertension and other cardiovascular conditions.

Antiviral Activity

The compound has also been studied for its antiviral properties. It has shown activity against various viral pathogens, including HIV-1 . By inhibiting viral replication and entry into host cells, it holds potential for developing new antiviral drugs to combat viral infections.

High-Energy Materials

Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate and its derivatives have been explored as high-energy materials due to their favorable oxygen balance and positive heat of formation . These properties make them suitable for applications in propellants and explosives, where high energy output is required.

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds . Its structural versatility allows it to be used in the development of a wide range of pharmaceuticals, including those targeting neurological, cardiovascular, and infectious diseases.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This opens up new possibilities for the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-22-16(21)20-10-8-19(9-11-20)12-14-17-15(18-23-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOPPHDBIVYYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.